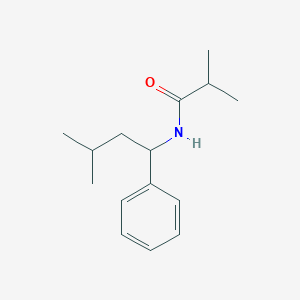![molecular formula C22H16ClN3O4 B6030625 N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6030625.png)
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide, also known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It has been extensively studied for its potential applications in reproductive medicine, including contraception, menstrual regulation, and treatment of gynecological disorders. In
科学的研究の応用
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been studied extensively for its potential applications in reproductive medicine. It has been shown to have contraceptive effects in animal models, and clinical trials have demonstrated its efficacy in menstrual regulation and treatment of uterine fibroids. In addition, this compound has been investigated for its potential use in emergency contraception and treatment of endometriosis.
作用機序
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide acts as a selective progesterone receptor modulator, binding to the progesterone receptor and altering its activity in a tissue-specific manner. It has been shown to have both agonist and antagonist effects on the progesterone receptor, depending on the target tissue and the presence of endogenous progesterone. In the endometrium, this compound has an antagonistic effect, leading to a decrease in the thickness of the endometrial lining and inhibition of implantation. In the myometrium, this compound has an agonistic effect, leading to relaxation of the uterine smooth muscle and inhibition of uterine contractions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In the endometrium, it reduces the proliferation of epithelial and stromal cells and induces apoptosis. In the myometrium, it inhibits the expression of contractile proteins and reduces the frequency and amplitude of uterine contractions. This compound has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in the endometrium and myometrium.
実験室実験の利点と制限
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it useful for studying the progesterone receptor and its role in reproductive physiology. It is also relatively stable and easy to handle, with a long shelf life and low toxicity. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous progesterone, and its effects may vary depending on the target tissue and the presence of endogenous progesterone. In addition, it may have off-target effects that need to be carefully controlled for in experimental design.
将来の方向性
There are several future directions for research on N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide. One area of interest is its potential use in the treatment of uterine fibroids, which are a common gynecological disorder that can cause heavy menstrual bleeding, pain, and infertility. This compound has been shown to reduce the size of uterine fibroids in animal models and clinical trials, and further research is needed to optimize its dosing and efficacy in this context. Another area of interest is its potential use in emergency contraception, where it could be used to prevent implantation of a fertilized egg. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different target tissues and cell types.
合成法
The synthesis of N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves several steps, starting from the reaction of 2-nitrobenzoyl chloride with 2-amino-4-chlorophenol to form 2-chloro-5-nitrophenyl 2-nitrobenzoate. This intermediate is then reacted with 5,6-dimethyl-2-aminobenzoxazole to produce the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-9-18-20(10-13(12)2)30-22(25-18)14-7-8-16(23)17(11-14)24-21(27)15-5-3-4-6-19(15)26(28)29/h3-11H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQNKMNFZLWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-methyl-6-(1-{[1-(pyridin-3-ylmethyl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6030547.png)

![methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6030554.png)
![4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6030564.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6030568.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B6030569.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6030575.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6030579.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6030603.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B6030616.png)